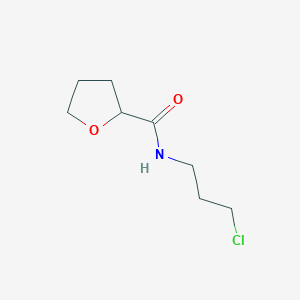
2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride is a labeled compound used primarily in biochemical and proteomics research. It is also known by other names such as 2-Amino-7,9-dihydro-1H-purine-6,8-dione-13C3 Hydrochloride and 8-Hydroxyguanine-13C3 Hydrochloride . This compound is characterized by its molecular formula C2(13C)3H6ClN5O2 and a molecular weight of 206.56 . It is a stable isotope-labeled compound, which makes it valuable for various scientific studies.
Méthodes De Préparation
The synthesis of 2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride involves the incorporation of carbon-13 isotopes into the purine structure. The synthetic route typically starts with the preparation of the purine base, followed by the introduction of the amino and hydroxyl groups at specific positions. The final step involves the formation of the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the incorporation of the carbon-13 isotopes. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity.
Analyse Des Réactions Chimiques
2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert it back to its original purine form.
Substitution: The amino and hydroxyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy due to its stable isotope labeling.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to oxidative DNA damage.
Industry: Utilized in the development of diagnostic tools and biochemical assays.
Mécanisme D'action
The mechanism of action of 2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride involves its interaction with DNA repair enzymes. It acts as a substrate for MUTYH glycosylase, which recognizes and excises the damaged base, allowing for subsequent repair by DNA polymerase λ. This process is crucial for maintaining genomic stability and preventing mutations.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride include:
8-Oxoguanine-13C3 Hydrochloride: Another labeled compound used in DNA repair studies.
2-Amino-6,8-purinediol-13C3 Hydrochloride: Similar in structure but with different functional groups.
2-Amino-7,9-dihydro-1H-purine-6,8-dione-13C3 Hydrochloride: Another name for the same compound, highlighting its structural features.
The uniqueness of this compound lies in its specific labeling with carbon-13, which provides distinct advantages in tracing and studying biochemical pathways.
Propriétés
Formule moléculaire |
C5H6ClN5O2 |
|---|---|
Poids moléculaire |
206.56 g/mol |
Nom IUPAC |
2-amino-7,9-dihydro-1H-purine-6,8-dione;hydrochloride |
InChI |
InChI=1S/C5H5N5O2.ClH/c6-4-8-2-1(3(11)10-4)7-5(12)9-2;/h(H5,6,7,8,9,10,11,12);1H/i1+1,2+1,5+1; |
Clé InChI |
NZKRTEBHJIBRHK-SCQVOKKOSA-N |
SMILES isomérique |
C1(=O)[13C]2=[13C](N[13C](=O)N2)N=C(N1)N.Cl |
SMILES canonique |
C12=C(NC(=O)N1)N=C(NC2=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



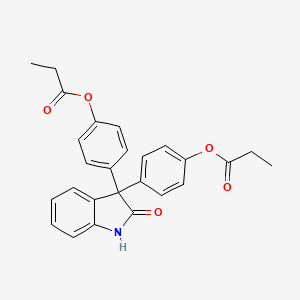

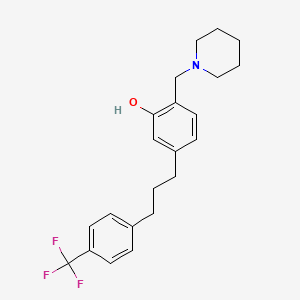
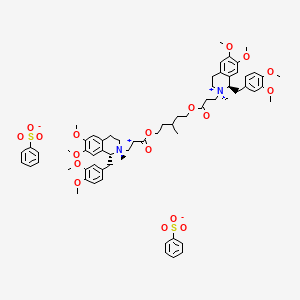
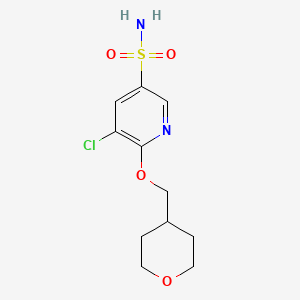
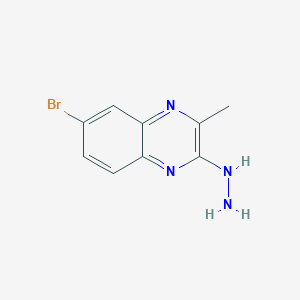
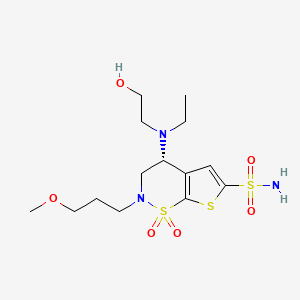
![2-[5-(4-Tert-butylphenyl)-1-methylpyrazol-3-yl]acetic acid](/img/structure/B13865136.png)
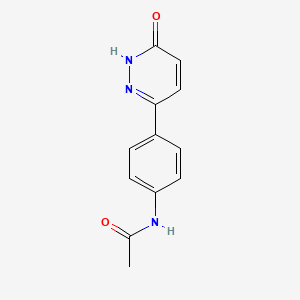
![2-[(6-Ethoxy-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile](/img/structure/B13865147.png)
![Ethyl 2-[methyl(pyrimidin-2-yl)amino]-2-oxoacetate](/img/structure/B13865158.png)
![tert-butyl N-[acetyl(ethyl)amino]carbamate](/img/structure/B13865162.png)
